molecular formula C14H19N3O4 B13189157 tert-butyl N-(7-nitro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate

tert-butyl N-(7-nitro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate

Cat. No.: B13189157
M. Wt: 293.32 g/mol
InChI Key: YWKRCQVAIANCLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-(7-nitro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate is an organic compound with the molecular formula C14H20N2O4 This compound is known for its unique structure, which includes a tert-butyl carbamate group attached to a tetrahydroquinoline ring that is further substituted with a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(7-nitro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate typically involves the reaction of 7-nitro-1,2,3,4-tetrahydroquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(7-nitro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to remove the nitro group, yielding a different substituted tetrahydroquinoline.

    Substitution: The carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Conversion of the nitro group to an amino group.

    Reduction: Removal of the nitro group, resulting in a different substituted tetrahydroquinoline.

    Substitution: Formation of various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Tert-butyl N-(7-nitro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-(7-nitro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The nitro group may play a role in the compound’s biological activity by undergoing reduction to form reactive intermediates that can interact with cellular components. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl N-(1,2,3,4-tetrahydroquinolin-4-yl)carbamate: Similar structure but lacks the nitro group.

    Tert-butyl N-(7-chloro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate: Similar structure with a chloro group instead of a nitro group.

    Tert-butyl N-(7-methyl-1,2,3,4-tetrahydroquinolin-4-yl)carbamate: Similar structure with a methyl group instead of a nitro group.

Uniqueness

The presence of the nitro group in tert-butyl N-(7-nitro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate distinguishes it from other similar compounds. This functional group can significantly influence the compound’s reactivity and biological activity, making it a unique and valuable compound for research purposes.

Properties

Molecular Formula

C14H19N3O4

Molecular Weight

293.32 g/mol

IUPAC Name

tert-butyl N-(7-nitro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate

InChI

InChI=1S/C14H19N3O4/c1-14(2,3)21-13(18)16-11-6-7-15-12-8-9(17(19)20)4-5-10(11)12/h4-5,8,11,15H,6-7H2,1-3H3,(H,16,18)

InChI Key

YWKRCQVAIANCLC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNC2=C1C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.